2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a tetrafluorinated phenyl ring and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol . The reaction conditions often involve the use of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium complexes for coupling reactions .
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions would yield various substituted derivatives of the original compound .
Scientific Research Applications
2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced biological activity and stability.
Organic Synthesis: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Mechanism of Action
The mechanism of action of 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated heterocycles and pyrazole derivatives, such as:
2,3,5,6-Tetrafluoropyridine: A related compound with similar reactivity towards nucleophilic substitution.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: Compounds with similar pyrazole substitution patterns.
Uniqueness
What sets 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole apart is its combination of a benzoxazole core with a tetrafluorinated phenyl ring and a pyrazolyl group, which imparts unique chemical and physical properties.
Properties
CAS No. |
918621-50-8 |
---|---|
Molecular Formula |
C16H7F4N3O |
Molecular Weight |
333.24 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluoro-4-pyrazol-1-ylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H7F4N3O/c17-11-10(16-22-8-4-1-2-5-9(8)24-16)12(18)14(20)15(13(11)19)23-7-3-6-21-23/h1-7H |
InChI Key |
ZMINHCRBGXNHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C(=C(C(=C3F)F)N4C=CC=N4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.